

# theoretical properties of 2-Bromo-2'-chloropropiophenone

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## Compound of Interest

Compound Name: 2-Bromo-2'-chloropropiophenone

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An In-depth Technical Guide on the Theoretical Properties of **2-Bromo-2'-chloropropiophenone**

## Introduction

**2-Bromo-2'-chloropropiophenone** is a halogenated aromatic ketone belonging to the propiophenone class of organic compounds.<sup>[1]</sup> Its structure, featuring an  $\alpha$ -bromo ketone moiety and a chlorinated phenyl ring, imparts unique reactivity that makes it a valuable intermediate in synthetic organic chemistry.<sup>[1]</sup> The systematic IUPAC name for this compound is 2-bromo-1-(2-chlorophenyl)propan-1-one.<sup>[1]</sup> This guide provides a comprehensive overview of its theoretical properties, reactivity, synthesis, and applications, tailored for researchers and professionals in drug development and chemical synthesis.

## Physicochemical and Spectral Properties

The theoretical properties of **2-Bromo-2'-chloropropiophenone** are summarized below. While specific experimental data for the 2'-chloro isomer is limited in the provided search results, data for related isomers like 2-Bromo-4'-chloropropiophenone is included for comparative reference where noted.

## Physicochemical Data

Property	Value	Source (or reference isomer)
CAS Number	75815-22-4	[2][3][4]
Molecular Formula	C <sub>9</sub> H <sub>8</sub> BrClO	[2][3]
Molecular Weight	247.52 g/mol	[2][3]
Appearance	White to pale yellow crystalline powder	[5] (4'-chloro isomer)
Melting Point	90-94°C	[5] (4'-chloro isomer)
Boiling Point	285°C (decomposes)	[5] (4'-chloro isomer)
Density	1.52 g/cm <sup>3</sup> at 25°C	[5] (4'-chloro isomer)
Solubility	Soluble in DCM, THF, DMF; slightly soluble in ethanol	[5]
LogP	2.8	[5] (4'-chloro isomer)

## Spectral Data

Comprehensive spectral analysis is crucial for the identification and characterization of **2-Bromo-2'-chloropropiophenone**. While specific spectra for the 2'-chloro isomer are not readily available in the search results, providers of this compound typically offer a full certificate of analysis including <sup>1</sup>H-NMR, Mass Spectrometry, HPLC, and IR data.[3] For reference, free spectral data including <sup>13</sup>C NMR, <sup>1</sup>H NMR, IR, Raman, and GC-MS are available for the related isomer, 2-Bromo-4'-chloropropiophenone.[6]

Analysis Type	Expected Characteristics
$^1\text{H}$ NMR	Signals corresponding to the aromatic protons (on the chlorophenyl ring), a quartet for the methine proton at the $\alpha$ -carbon, and a doublet for the methyl protons.
$^{13}\text{C}$ NMR	Resonances for the carbonyl carbon, carbons of the aromatic ring (with shifts influenced by the chlorine substituent), the $\alpha$ -carbon bearing the bromine, and the methyl carbon.
Mass Spectrometry (MS)	The mass spectrum would show a molecular ion peak corresponding to the molecular weight (247.52), with a characteristic isotopic pattern due to the presence of both bromine ( $^{79}\text{Br}$ , $^{81}\text{Br}$ ) and chlorine ( $^{35}\text{Cl}$ , $^{37}\text{Cl}$ ) atoms.
Infrared (IR) Spectroscopy	A strong absorption band characteristic of the carbonyl ( $\text{C}=\text{O}$ ) stretching vibration, along with bands for C-H stretching and bending, C-C aromatic stretching, and C-Br/C-Cl stretching in the fingerprint region.

## Chemical Reactivity and Synthesis

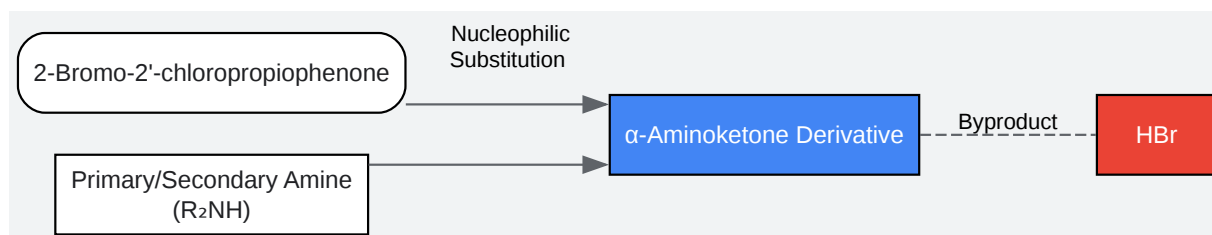
The reactivity of **2-Bromo-2'-chloropropiophenone** is dominated by the  $\alpha$ -bromo ketone functional group. This moiety is a potent electrophile, making it susceptible to nucleophilic substitution reactions.<sup>[1]</sup> The chlorine atom on the phenyl ring also provides a site for further chemical modifications via cross-coupling or other aromatic substitution methods.<sup>[1]</sup>

## Key Reactions

- Nucleophilic Substitution:** The compound readily reacts with primary and secondary amines to yield  $\alpha$ -aminoketones, a fundamental transformation in the synthesis of many pharmacologically active compounds.<sup>[1]</sup>
- Heterocycle Formation:** The reactivity of the  $\alpha$ -bromo ketone allows for its use as a building block in the construction of various heterocyclic systems, which are common scaffolds in

medicinal chemistry.[1]

- Reactions with other Nucleophiles: While less common, it can react with alcohols to form  $\alpha$ -ether derivatives or with carboxylic acid salts to yield esters.[1]

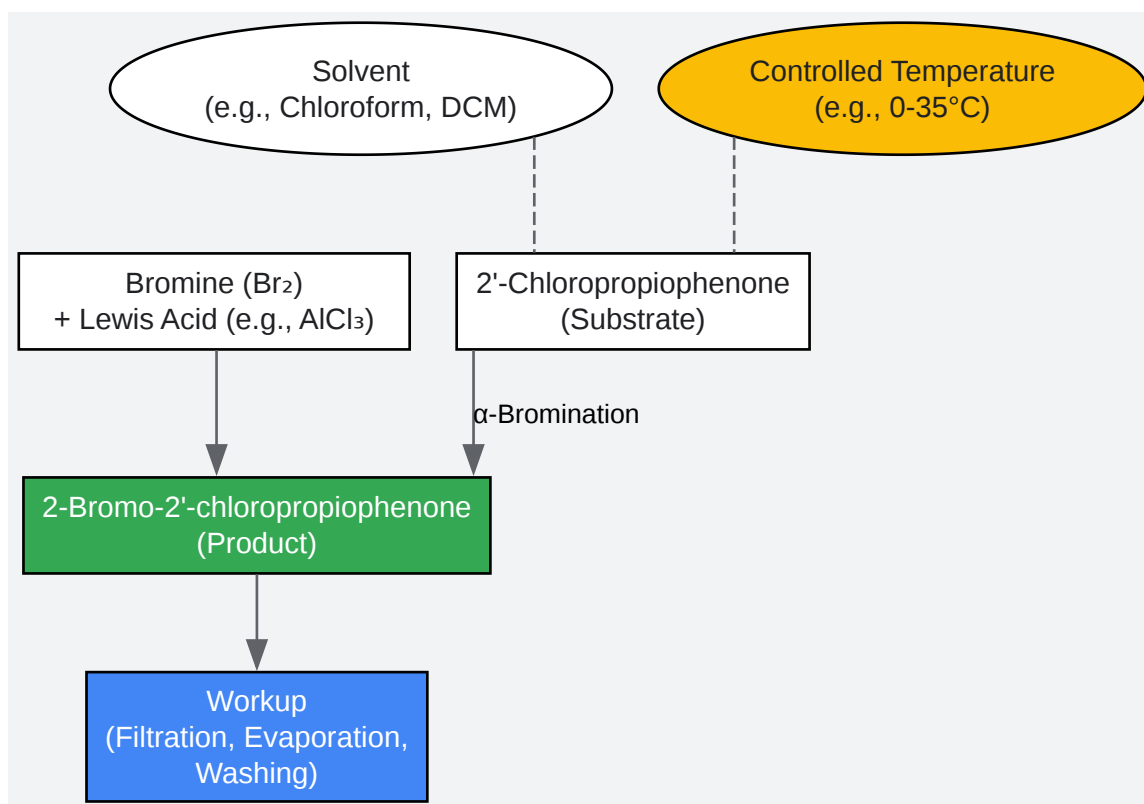


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Caption: Nucleophilic substitution reaction of **2-Bromo-2'-chloropropiophenone**.

## Synthesis Pathway

The standard synthesis for  $\alpha$ -brominated propiophenones involves the direct bromination of the corresponding propiophenone precursor.[1] The reaction mechanism can be either an electrophilic substitution or a radical pathway, highly dependent on the reaction conditions.[7] Using molecular bromine (Br<sub>2</sub>), often with a Lewis acid catalyst like aluminum chloride (AlCl<sub>3</sub>), is a common method.[1][8][9] The catalyst polarizes the bromine molecule, increasing its electrophilicity and promoting the reaction at the  $\alpha$ -carbon.[1]



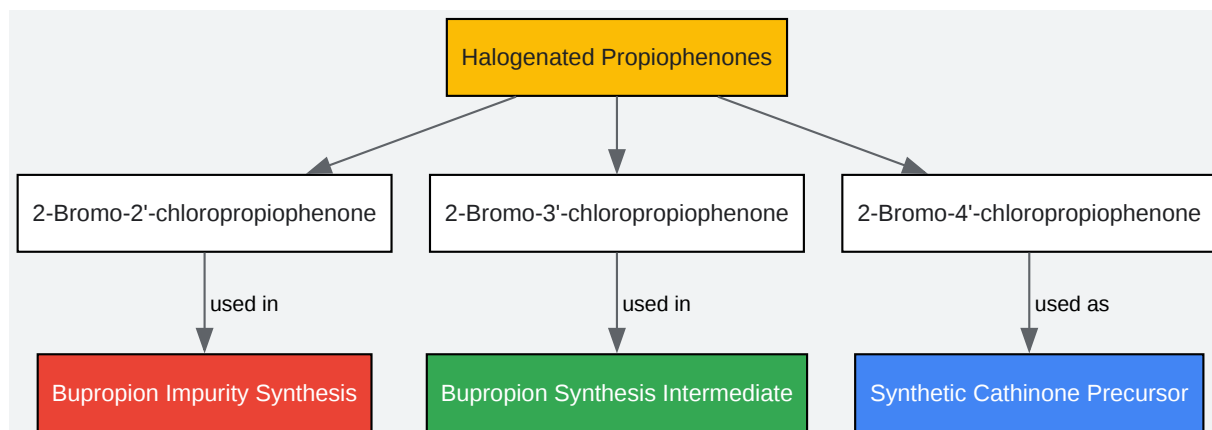
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Caption: General workflow for the synthesis of **2-Bromo-2'-chloropropiophenone**.

## Applications and Significance

**2-Bromo-2'-chloropropiophenone** and its isomers are significant intermediates in the pharmaceutical and chemical industries.

- **Pharmaceutical Synthesis:** The structural isomer, 2-bromo-3'-chloropropiophenone, is a well-known key intermediate in the commercial synthesis of bupropion, a widely used antidepressant and smoking cessation aid.[1][10] **2-Bromo-2'-chloropropiophenone** itself is used as a reagent in the synthesis of a bupropion impurity, 2-(tert-Butylamino)-3',4'-dichloropropiophenone Hydrochloride.[2]
- **Precursor for Other Compounds:** The 4'-chloro isomer serves as a precursor in the synthesis of various research chemicals, including synthetic cathinones.[11]
- **Research Chemical:** Due to its defined reactivity, the compound is valuable in laboratory research and development for creating novel organic molecules.[12]



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Caption: Relationship between propiophenone isomers and their applications.

## Experimental Protocols

The following is a representative protocol for the  $\alpha$ -bromination of a chloropropiophenone, based on methods reported for its isomers.[8][9]

### Synthesis of 2-Bromo-4'-chloropropiophenone

- Materials: 4'-Chloropropiophenone, bromine, chloroform, aluminum chloride (anhydrous), petroleum ether.
- Procedure:
  - Dissolve 16.8 g (0.1 mol) of 4'-chloropropiophenone in 100 ml of chloroform in a flask.[8]
  - Add a small amount of anhydrous aluminum chloride to the solution.[8][9]
  - Prepare a solution of 15.9 g (0.1 mol) of bromine in 20 ml of chloroform.[8]
  - Add the bromine solution dropwise to the 4'-chloropropiophenone solution while stirring. Maintain the reaction temperature between 30-35°C.[9]

- After the addition is complete, continue to stir the mixture overnight at room temperature.  
[8]
- Following the reaction, filter the mixture.[8]
- Evaporate the solvent from the filtrate under reduced pressure to obtain a crystalline residue.[8]
- Wash the crystalline residue with petroleum ether and dry to yield the final product.[8]

## Safety and Handling

**2-Bromo-2'-chloropropiophenone** is an irritant and requires careful handling in a laboratory setting.

- Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.  
[13][14][15]
- Precautions for Safe Handling:
  - Avoid contact with skin and eyes.[13][16]
  - Avoid the formation and breathing of dust and aerosols.[13][16]
  - Use only in a well-ventilated area.[13][14]
  - Handle in accordance with good industrial hygiene and safety practices.[13][14]
- Personal Protective Equipment (PPE):
  - Eye/Face Protection: Wear tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards).[13]
  - Skin Protection: Handle with gloves and wear impervious, fire/flame resistant clothing.[13][16]
  - Respiratory Protection: If dust is formed or when handling large quantities, wear an approved dust mask or respirator.[16]

- Storage Conditions:
  - Store in a cool, dry, and well-ventilated place.[16][17]
  - Keep the container tightly closed and stored under an inert atmosphere, as the compound may be moisture-sensitive.[5][16][17] Recommended storage temperatures are often refrigerated (2-8°C).[5][17]

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